Cas no 1889149-42-1 (ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate)

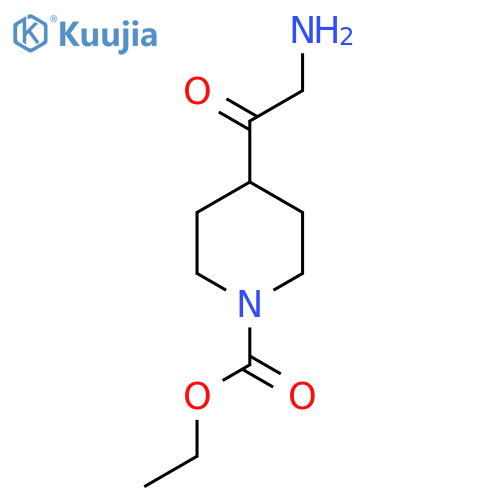

1889149-42-1 structure

商品名:ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate

- EN300-1734761

- 1889149-42-1

-

- インチ: 1S/C10H18N2O3/c1-2-15-10(14)12-5-3-8(4-6-12)9(13)7-11/h8H,2-7,11H2,1H3

- InChIKey: BRMPQIGHXPXYMM-UHFFFAOYSA-N

- ほほえんだ: O=C(CN)C1CCN(C(=O)OCC)CC1

計算された属性

- せいみつぶんしりょう: 214.13174244g/mol

- どういたいしつりょう: 214.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 72.6Ų

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1734761-0.05g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 0.05g |

$732.0 | 2023-09-20 | ||

| Enamine | EN300-1734761-0.5g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 0.5g |

$836.0 | 2023-09-20 | ||

| Enamine | EN300-1734761-5g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 5g |

$2525.0 | 2023-09-20 | ||

| Enamine | EN300-1734761-0.25g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 0.25g |

$801.0 | 2023-09-20 | ||

| Enamine | EN300-1734761-5.0g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 5g |

$2525.0 | 2023-06-04 | ||

| Enamine | EN300-1734761-1g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 1g |

$871.0 | 2023-09-20 | ||

| Enamine | EN300-1734761-1.0g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 1g |

$871.0 | 2023-06-04 | ||

| Enamine | EN300-1734761-2.5g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 2.5g |

$1707.0 | 2023-09-20 | ||

| Enamine | EN300-1734761-10.0g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 10g |

$3746.0 | 2023-06-04 | ||

| Enamine | EN300-1734761-10g |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |

1889149-42-1 | 10g |

$3746.0 | 2023-09-20 |

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1889149-42-1 (ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量